![molecular formula C24H25N3O3S2 B2636583 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1291832-16-0](/img/structure/B2636583.png)
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. Common synthetic routes may involve the use of reagents such as thionyl chloride, sulfur dioxide, and various amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde .
Uniqueness
What sets 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide , often referred to in literature as a derivative of oxadiazole, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and sulfonamide functionality. The molecular formula is C22H24N4O2S, with a molecular weight of approximately 420.52 g/mol. The presence of these functional groups contributes to its potential pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to the target compound show inhibitory effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical cancer) | 15.0 | |
MCF-7 (Breast cancer) | 12.5 | |
A549 (Lung cancer) | 10.0 | |
HCT116 (Colon cancer) | 8.5 |
These studies suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. The compound has shown effectiveness against both bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The antimicrobial action is believed to be due to the disruption of microbial membrane integrity and interference with metabolic processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which play critical roles in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK/ERK, which are vital for cell growth and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives in a drug discovery program aimed at developing new anticancer agents. The study reported that modifications to the phenyl rings significantly enhanced cytotoxicity against multiple cancer cell lines. Specifically, the introduction of methyl groups at specific positions on the phenyl ring was correlated with increased potency ( ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide?
- Methodological Answer : The synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For example, reacting 3,4-dimethylbenzamide oxime with thiophene-3-sulfonyl chloride under reflux in dichloromethane (DCM) with triethylamine as a base. Subsequent coupling with N-methyl-N-(4-isopropylphenyl)amine can be achieved using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
- Structural Confirmation :
- NMR : 1H and 13C NMR in deuterated DMSO or CDCl₃ to verify sulfonamide protons (~δ 3.1 ppm for N-CH₃) and oxadiazole ring protons.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.4% .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin reduction) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Always include positive controls (e.g., celecoxib for COX-2) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability, serum protein binding). To address this:
- Perform solubility studies in assay media (e.g., PBS with 0.1% DMSO) using nephelometry.
- Use isothermal titration calorimetry (ITC) to evaluate target binding affinity vs. off-target interactions.
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics if the target is known). For example, if COX-2 inhibition is inconsistent, confirm via prostaglandin E₂ ELISA .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dimethylphenyl with 4-fluorophenyl or adjust the isopropyl group on the sulfonamide). Use parallel synthesis for efficiency .
- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict interactions with putative targets (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess binding stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor role) using software like MOE .
Q. How can researchers address low yield in the final cyclization step of the synthesis?
- Methodological Answer : Low yields in oxadiazole formation may stem from incomplete cyclization or side reactions. Mitigation strategies include:
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-15(2)18-8-10-20(11-9-18)27(5)32(28,29)21-12-13-31-22(21)24-25-23(26-30-24)19-7-6-16(3)17(4)14-19/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMKACRSAYRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.